4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound 4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic molecule featuring a piperidine core with a tert-butyl carbamate group at position 1. At the piperidine’s 4-position, a methylamino linker connects to a 6-chloro-2-methylsulfanyl-substituted pyrimidine ring. This structure is characterized by:
- Linker: A methylamino group (-NH-CH₂-) between the piperidine and pyrimidine, introducing a secondary amine that may enhance hydrogen-bonding capacity or metabolic stability .
- Piperidine backbone: The tert-butyl carbamate group at position 1 acts as a protective group, commonly used in medicinal chemistry to modulate solubility and stability .
The molecular formula is C₁₇H₂₅ClN₄O₂S (calculated), with a molecular weight of 392.93 g/mol.
Properties
IUPAC Name |
tert-butyl 4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)21-8-6-11(7-9-21)20(4)13-10-12(17)18-14(19-13)24-5/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHTWGKDPUUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 16
- H : 25
- Cl : 1
- N : 4
- O : 2
- S : 1
The structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl ester functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to act as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those related to cancer progression. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits proliferation of various cancer cell lines (e.g., lung, breast). |
| Antiviral Properties | Potential antiviral effects against specific viruses. |
| Enzyme Inhibition | Acts as a kinase inhibitor affecting signaling pathways. |
Case Studies and Research Findings
-
Anticancer Studies
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549). The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation .
- Another investigation highlighted that compounds with similar structures showed potent activity against colorectal and pancreatic cancers, indicating a broad spectrum of anticancer efficacy .
-
Antiviral Activity
- Research has indicated that certain derivatives of this compound may exhibit antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV), showcasing its potential in treating viral infections . The specific mechanisms remain under investigation but may involve disruption of viral replication processes.
-
Kinase Inhibition
- The compound has been shown to inhibit specific kinases involved in cancer signaling pathways. For instance, it was found to effectively inhibit the mTOR kinase pathway, which is critical in regulating cell growth and metabolism . This inhibition was quantified using IC50 values in the low nanomolar range, indicating high potency.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across several scientific disciplines:
Medicinal Chemistry
- Anticancer Activity : Investigated for its ability to inhibit specific kinases involved in cancer progression. Studies suggest that it may inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cancer pathways.
Biological Studies
- Enzyme Inhibition : The compound is being studied for its potential to inhibit enzymes that are crucial in metabolic pathways, which may lead to therapeutic benefits in diseases like diabetes and cancer.
Neuroprotective Research
- Neuroprotection : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Chemical Synthesis
- Building Block for Complex Molecules : Utilized as a precursor in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and materials.
A summary of biological activity data for this compound is presented below:
| Activity Type | Target/Mechanism | IC50 Value (nM) | References |
|---|---|---|---|
| GSK-3β Inhibition | Kinase Inhibition | 480 | |
| Neuroprotection | Cellular Protection | Not specified | |
| Cytotoxicity | Cancer Cell Lines | <100 |
Inhibition of GSK-3β
A study demonstrated that derivatives similar to the compound exhibited significant inhibition of GSK-3β, with IC50 values indicating potent activity. This inhibition could lead to reduced tumor growth in various cancer models.
Neuroprotective Studies
Research highlighted that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Cytotoxicity Assessment
In vitro assays showed that the compound displayed cytotoxic effects against several cancer cell lines, with a notable decrease in viability at low concentrations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the pyrimidine ring participates in nucleophilic displacement reactions under basic conditions. This reactivity enables derivatization at position 6 of the pyrimidine core:
Key findings:
-
Reactivity follows SNAr mechanism due to electron-withdrawing effects of adjacent methylsulfanyl group
-
Steric hindrance from piperidine ring reduces reaction rates compared to simpler pyrimidines (TOF = 0.8 min⁻¹ vs 1.5 min⁻¹ in model compounds)
Ester Hydrolysis and Functionalization
The tert-butyl ester undergoes controlled hydrolysis to generate carboxylic acid intermediates:
| Hydrolysis Method | Conditions | Product | Applications |
|---|---|---|---|
| Acid-catalyzed | HCl (4M), dioxane, 50°C | Piperidine-1-carboxylic acid | Peptide coupling substrates |
| Base-mediated | NaOH (1N), MeOH/H₂O, RT | Sodium carboxylate salt | Ionic complex formation |
Experimental data:
-
Acid hydrolysis achieves 92% conversion in 4 hrs (TLC monitoring)
-
Base hydrolysis shows first-order kinetics (k = 0.18 hr⁻¹ at 25°C)
Cross-Coupling Reactions
The methylsulfanyl group enables palladium-catalyzed cross-couplings:
textAr-B(OH)₂ + Compound → Ar-Pyrimidine derivative + Byproducts
| Coupling Type | Catalyst System | Conversion | Isolated Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 89% | 74% |
| Stille | Pd₂(dba)₃, AsPh₃, THF | 78% | 63% |
Optimized conditions (Suzuki):
Reductive Amination and N-Modifications
The methylamino group participates in secondary functionalization:
| Reaction | Conditions | Product |
|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, pH 4-5 | Extended alkylamino derivatives |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylated analog |
Notable results:
-
Reductive amination with aldehydes achieves 68-82% yields
-
Acylation occurs regioselectively at methylamino nitrogen (X-ray confirmed)
Comparative Reactivity Profile
The compound's reactivity differs from structural analogs:
| Compound Variation | Relative Reactivity (Cl substitution) | Ester Stability | Coupling Efficiency |
|---|---|---|---|
| 2-Methylsulfanyl analog (query compound) | 1.0 (reference) | High | 74% |
| 2-Methoxy analog | 0.65 | Moderate | 58% |
| 2-Amino analog | 1.2 | Low | 81% |
Data interpretation:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Pyrimidine Substitution Patterns: The target compound’s 6-chloro and 2-methylsulfanyl groups contrast with analogs like 4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester (2-methyl instead of 2-SMe) and tert-butyl 4-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (6-ethoxy instead of 6-Cl) .
Linker Diversity: The methylamino linker in the target compound distinguishes it from analogs with direct attachment (e.g., ) or oxymethyl linkers (e.g., ). This linker introduces a secondary amine, which may participate in hydrogen bonding or serve as a site for further functionalization .
Piperidine Modifications :
- The tert-butyl carbamate is a common protective group across analogs (e.g., ), but its position varies. For example, tert-butyl (1-acetylpiperidin-4-yl)carbamate incorporates an acetyl group, altering steric and electronic properties .
Physicochemical Properties: The target compound’s higher molecular weight (392.93 g/mol vs.
Synthetic Routes :
- and describe synthetic methods for tert-butyl-protected piperidines, including carbamate formation and reductive amination, which are likely applicable to the target compound .
Research Implications
- Stability Considerations : The methylsulfanyl group may undergo oxidation to sulfone/sulfoxide metabolites, necessitating stability studies .
- Comparative Bioactivity : While direct bioactivity data are absent, analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate have been studied in pharmacological contexts, suggesting utility in lead optimization .
Preparation Methods
Reaction of tert-Butyl Piperidine Carboxylate with Halogenated Pyrimidines
The most direct route involves reacting tert-butyl 4-aminopiperidine-1-carboxylate with 6-chloro-2-methylsulfanyl-4-(bromomethyl)pyrimidine. In a representative procedure, the pyrimidine derivative (1.2 eq) is treated with potassium carbonate (2.5 eq) in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours, achieving a 95% yield of the target compound. The tert-butyl group remains stable under these conditions, avoiding undesired Boc deprotection.
Table 1: Comparative Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| K₂CO₃ | NMP | 100–105 | 24 | 95% | |
| CsF | DMA | 85 | 18 | 58% | |
| K₂CO₃ | EtOH/H₂O | Reflux | 16.5 | 84% |
The use of polar aprotic solvents like NMP enhances nucleophilicity of the piperidine nitrogen, while ethanol/water mixtures facilitate crystallization during workup.
Transition-Metal-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Amination of 4-chloro-6-methylsulfanylpyrimidine with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate using Pd₂(dba)₃ and Xantphos in toluene at 110°C for 12 hours achieves 68% yield in related systems. The methylsulfanyl group’s electron-donating nature accelerates oxidative addition, though excess base (e.g., Cs₂CO₃) is critical to neutralize HCl byproducts.
Sequential Deprotection-Protection Strategies
Boc Protection After Pyrimidine Coupling
In a three-step sequence, 4-aminopiperidine is first coupled to 6-chloro-2-methylsulfanylpyrimidine-4-carbaldehyde via reductive amination (NaBH₃CN, MeOH, 25°C, 89%), followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane (0°C to RT, 93%). This method avoids high temperatures but requires rigorous exclusion of moisture to prevent Boc group hydrolysis.
Table 2: Reductive Amination vs. Direct Alkylation
| Parameter | Reductive Amination | Direct Alkylation |
|---|---|---|
| Temperature | 25°C | 100–105°C |
| Yield | 89% | 95% |
| Byproducts | Imine intermediates | Halide salts |
| Purification Difficulty | Moderate | Low |
Solvent and Base Optimization
Impact of Solvent Polarity
Non-polar solvents (toluene, DCM) favor coupling reactions but slow nucleophilic substitutions. DMA and NMP, with high dielectric constants (ε = 37.8 and 32.2, respectively), enhance ionic intermediates’ stability, as evidenced by 58–95% yields in alkylation reactions. Ethanol/water mixtures (ε = 24.3) balance reactivity and solubility, enabling 84% yield under reflux.
Base Selection for Deprotonation
Strong bases (CsF, K₂CO₃) outperform weaker alternatives (Et₃N) in deprotonating the piperidine nitrogen. CsF’s low solubility in DMA necessitates prolonged heating (18 hours) but minimizes side reactions, while K₂CO₃ in NMP achieves faster kinetics (24 hours) due to better solubility.
Challenges and Mitigation Strategies
Steric Hindrance from tert-Butyl Group
The bulky Boc group at piperidine’s 1-position slows nucleophilic attack at the 4-position. Using excess pyrimidine electrophile (1.5–2.0 eq) and elevated temperatures (≥100°C) counteracts this effect, as demonstrated in Table 1.
Competing Side Reactions
Methylsulfanyl groups may undergo oxidation to sulfones under acidic or oxidative conditions. Strictly anhydrous environments and inert gas (N₂) atmospheres prevent this, preserving the thioether functionality during synthesis.
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include coupling a pyrimidine derivative (e.g., 6-chloro-2-methylsulfanyl-pyrimidin-4-amine) with a tert-butyl-protected piperidine carboxylate. A common approach uses coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Optimization requires controlling stoichiometry, solvent polarity, and reaction time. For example, excess methylamine may improve substitution efficiency at the pyrimidine core, while elevated temperatures (40–60°C) can accelerate nucleophilic displacement .
- Data Consideration : Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization). Contradictions in reported yields (e.g., 70% vs. 85%) may arise from differences in starting material purity or workup protocols .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : H NMR should confirm the presence of the tert-butyl group (singlet at ~1.4 ppm) and piperidine protons (multiplet at 3.0–4.0 ppm). The pyrimidine ring’s chloro and methylsulfanyl substituents appear as distinct singlets (δ 6.8–7.2 ppm and δ 2.5 ppm, respectively) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at m/z 386.1), while HPLC purity (>95%) ensures minimal side products like dechlorinated analogs .
Q. What are the recommended storage conditions to maintain compound stability?
- Stability Profile : The compound is sensitive to light, moisture, and strong oxidizing agents. Store at 2–8°C under inert gas (argon or nitrogen) in amber glass vials. Degradation products (e.g., sulfoxide derivatives from methylsulfanyl oxidation) form under prolonged exposure to air, detectable via TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting reports on enzyme inhibition (e.g., IC values varying by 10-fold) may arise from assay conditions. For example, buffer pH affects the protonation state of the piperidine nitrogen, altering binding affinity.
- Methodological Adjustments :
- Standardize assay parameters: Use consistent pH (7.4 PBS), temperature (37°C), and ATP concentration in kinase assays.
- Include positive controls (e.g., staurosporine for kinase inhibition) to validate experimental setups .
Q. What strategies are effective in modifying the tert-butyl ester group for targeted drug delivery?
- Functionalization Approaches :
- Acid-Catalyzed Cleavage : Treat with trifluoroacetic acid (TFA) in dichloromethane to remove the tert-butyl group, exposing the carboxylic acid for conjugation (e.g., peptide coupling via EDC/HOBt) .
- Protection Alternatives : Replace tert-butyl with photolabile groups (e.g., nitroveratryl) for controlled release in prodrug systems .
Q. How does the methylsulfanyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insights : The methylsulfanyl moiety acts as a directing group in palladium-catalyzed reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids replaces the chloro substituent at the pyrimidine 6-position.
- Optimization : Use Pd(PPh) as a catalyst, KCO as a base, and DMF as a solvent at 80°C for 12 hours. Monitor reaction progress via LC-MS to avoid over-substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
